molecular formula C17H14BrN3O3S B2892799 1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-69-0

1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2892799
CAS No.: 851808-69-0
M. Wt: 420.28
InChI Key: AKNQWGASCPBRKG-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole ( 851808-69-0), provided with a stated purity of 95% or higher . It has a molecular formula of C17H14BrN3O3S and a molecular weight of 420.28 g/mol . The compound is classified as an imidazole derivative, specifically a 2-imidazoline, a class of heterocycles known for their utility as intermediates in organic synthesis and their presence in various pharmacologically active molecules . Imidazole and dihydroimidazole (imidazoline) scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Research into similar compounds has demonstrated potential antibacterial properties, particularly in the development of molecular hybrids to combat antibiotic-resistant bacteria . Furthermore, heterocyclic compounds containing imidazole rings are actively investigated for their antiviral behavior against a range of viruses, highlighting the value of this structural class in developing new therapeutic agents . The specific substitution pattern on this molecule—featuring bromobenzoyl and nitrophenyl groups—suggests its potential application as a key building block in the synthesis of more complex hybrid molecules or as a candidate for high-throughput screening in drug discovery campaigns aimed at infectious diseases. This chemical is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(2-bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c18-15-7-2-1-6-14(15)16(22)20-9-8-19-17(20)25-11-12-4-3-5-13(10-12)21(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQWGASCPBRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Synthetic Pathways

Core Reaction Strategy

The target compound belongs to the imidazole class of heterocycles, characterized by a 4,5-dihydroimidazole backbone substituted with a 2-bromobenzoyl group at position 1 and a [(3-nitrophenyl)methyl]sulfanyl moiety at position 2. Synthesis typically proceeds through three sequential steps:

  • Condensation : Formation of the imidazole ring via cyclization of a diamino precursor.
  • Nucleophilic Substitution : Introduction of the 2-bromobenzoyl group using 2-bromobenzoyl chloride.
  • Sulfanyl Incorporation : Attachment of the [(3-nitrophenyl)methyl]sulfanyl group via thiol-alkylation or displacement reactions.

Detailed Synthetic Procedures

Imidazole Ring Formation

The 4,5-dihydro-1H-imidazole core is synthesized through cyclocondensation of ethylenediamine derivatives with carbonyl-containing reagents. For example, reacting ethylenediamine with glyoxal in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux yields the dihydroimidazole intermediate. Catalytic amounts of acetic acid accelerate the reaction, with completion monitored via thin-layer chromatography (TLC).

Acylation with 2-Bromobenzoyl Chloride

The dihydroimidazole intermediate undergoes acylation at the N1 position using 2-bromobenzoyl chloride. This step requires anhydrous conditions, typically in tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) as a base to neutralize HCl byproducts. Stirring at 0–5°C minimizes side reactions, achieving yields of 70–85% after purification via column chromatography.

Sulfanyl Group Introduction

The [(3-nitrophenyl)methyl]sulfanyl moiety is introduced via nucleophilic substitution. 3-Nitrobenzyl mercaptan reacts with the brominated intermediate in the presence of a base (e.g., potassium carbonate) in DMF at 60–80°C. Alternative methods employ thiourea derivatives followed by acidic hydrolysis to generate the thiol in situ.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in acylation and sulfanyl incorporation steps, while THF balances reactivity and solubility for cyclization.
  • Temperature Control : Low temperatures (0–5°C) during acylation reduce hydrolysis of 2-bromobenzoyl chloride, whereas sulfanyl substitution requires moderate heating (60–80°C) to accelerate kinetics.

Catalytic and Stoichiometric Considerations

  • Base Catalysts : Triethylamine (TEA) or pyridine are critical for scavenging HCl during acylation, with molar ratios of 1.2:1 (base:acyl chloride) ensuring complete conversion.
  • Reaction Time : Cyclization typically completes within 4–6 hours, while sulfanyl incorporation may require 12–24 hours for full substitution.

Analytical Characterization

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the 2-bromobenzoyl and 3-nitrophenyl groups. A singlet at δ 4.5–4.7 ppm corresponds to the methylene (-CH2-) in the sulfanyl linkage.
    • ¹³C NMR : Signals at δ 165–170 ppm indicate the carbonyl group, while δ 120–140 ppm aromatic carbons validate substitution patterns.
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight (C₁₇H₁₃BrN₃O₃S: 424.98 g/mol).

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase.
  • Melting Point : Observed mp 148–150°C correlates with literature values for analogous imidazole derivatives.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Key Challenges Source Citation
Cyclization Ethylenediamine, glyoxal, DMF, reflux 78 Byproduct formation
Acylation 2-Bromobenzoyl chloride, TEA, THF, 0°C 82 Hydrolysis of acyl chloride
Sulfanyl Substitution 3-Nitrobenzyl mercaptan, K₂CO₃, DMF, 70°C 68 Competing oxidation of thiol

Challenges and Mitigation Strategies

Competitive Side Reactions

  • Thiol Oxidation : The [(3-nitrophenyl)methyl]sulfanyl group is prone to oxidation during synthesis. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) mitigate this issue.
  • Incomplete Acylation : Excess 2-bromobenzoyl chloride (1.5 equiv) and extended reaction times (24 h) ensure full substitution at N1.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

The compound 1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, also identified by the CAS number 851808-69-0, is a chemical compound with potential applications in scientific research . A closely related compound, 1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, CAS number 851808-71-4, shares a similar structure .

Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, research indicates that related compounds, particularly imidazoles, have uses in various scientific fields:

  • Drug Discovery Imidazoles can be developed as drug candidates for potential therapeutic approaches for diseases such as Alzheimer’s and other neurodegenerative diseases . They can exhibit activity as microtubule-stabilizing agents and/or cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors . Some of these agents can penetrate the brain .
  • Microtubule Stabilization Certain central nervous system (CNS)-active tubulin polymerization promoters can be used as potential therapeutic candidates for human African trypanosomiasis and other neuroparasitic infections .
  • Chemical Synthesis These compounds are available in small quantities for research purposes and are typically used as building blocks in chemical synthesis .

Data Tables and Case Studies
The search results do not contain specific data tables or case studies for this compound .

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Dihydroimidazole Derivatives

  • 2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole () Shares the 4,5-dihydroimidazole core and a sulfanyl-linked aromatic substituent. Key Difference: Chlorophenyl (moderate electron-withdrawing) vs. 3-nitrophenyl (strong electron-withdrawing) substituent. Impact: The nitro group likely reduces solubility in non-polar solvents compared to chloro .
  • (5-Bromo-2-furyl){2-[(3-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone () Substituted with a bromofuran carbonyl group instead of bromobenzoyl. Key Difference: Furan (oxygen-containing heterocycle) vs. benzene ring; fluorine (electron-withdrawing) vs. nitro group. Impact: The furan’s electron-rich nature may alter reactivity in nucleophilic substitutions compared to the bromobenzoyl group .

Benzimidazole and Aromatic Imidazole Analogs

  • 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole () Features a nitro-substituted phenyl on a benzoimidazole core. Key Difference: Benzoimidazole (fused aromatic system) vs. dihydroimidazole (non-fused, partially saturated). Impact: The fused aromatic system in benzoimidazoles may enhance planarity and π-π stacking in biological targets .

Substituent Effects on Physicochemical Properties

Sulfanyl vs. Sulfonyl Groups

  • 1-(Benzenesulfonyl)-2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole ()
    • Contains a sulfonyl group (electron-withdrawing) instead of sulfanyl.
    • Impact : Sulfonyl groups reduce nucleophilicity but improve metabolic stability compared to sulfanyl groups .

Halogen and Nitro Substituents

  • 2-(2-Bromophenyl)-4,5-dihydro-1H-imidazole () Lacks the sulfanyl and nitro groups.

Antimicrobial and Antitumor Potential

  • 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives () Sulfonyl-substituted benzimidazoles showed antitumor activity via kinase inhibition.
  • 2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole ()

    • Suggested antibacterial activity linked to nitro group’s redox activity.
    • Implication : The nitro group in the target compound may confer similar bioactivity .

α1-Adrenoceptor Agonists ()**

  • Compounds like A61603 and Ro 115–1240 share dihydroimidazole cores with sulfonamide or methanesulfonamide substituents.

Biological Activity

The compound 1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic molecule that incorporates various functional groups, notably a bromobenzoyl group and a nitrophenylmethyl sulfanyl group. This unique structure positions it as a potential candidate for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H14BrN3O3S
  • Molecular Weight : 420.28 g/mol

The presence of the imidazole ring is critical as it is known to enhance biological activity due to its ability to participate in hydrogen bonding and coordination with metal ions.

Antimicrobial Activity

Imidazole derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to This compound exhibit significant antibacterial and antifungal activities.

  • Antibacterial Activity : Compounds with imidazole moieties have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, Jain et al. reported that certain imidazole derivatives showed promising results against these pathogens using standard diffusion methods .
  • Antifungal Activity : The compound's structural similarities to known antifungal agents suggest potential efficacy against fungal infections. Research has indicated that imidazole derivatives can inhibit fungal growth by disrupting cell membrane integrity .

Anti-inflammatory and Antitumor Activities

Imidazole compounds are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. Additionally, some studies indicate that imidazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential antitumor activity .

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is significantly influenced by their structural components. The presence of electron-withdrawing groups (like nitro) and halogens (like bromine) can enhance the reactivity and interaction of these compounds with biological targets.

Structural FeatureEffect on Activity
Bromine SubstitutionIncreases lipophilicity and binding affinity
Nitro GroupEnhances electron deficiency, improving reactivity
Imidazole RingFacilitates coordination with biological targets

Case Studies

  • Antimicrobial Evaluation : A study conducted by Sharma et al. synthesized various imidazole derivatives and evaluated their antimicrobial properties using the Kirby-Bauer disc diffusion method. The findings indicated that specific modifications in the imidazole structure significantly enhanced antibacterial potency against Klebsiella pneumoniae and Bacillus subtilis .
  • Antitumor Potential : Research focusing on the synthesis of 1H-imidazole derivatives revealed that certain compounds exhibited selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study suggested that structural variations could lead to improved selectivity and efficacy .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Imidazole Core Formation : Condensation of 4,5-dihydro-1H-imidazole with 2-bromobenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the bromobenzoyl group .

Sulfanyl Group Incorporation : Reaction with (3-nitrophenyl)methanethiol in the presence of a coupling agent (e.g., DCC/DMAP) to attach the sulfanyl moiety .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Key challenges include controlling regioselectivity during imidazole substitution and minimizing nitro-group reduction.

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., nitrophenyl methyl sulfanyl at C2, bromobenzoyl at N1) .
    • 2D NMR (COSY, HSQC) : Resolve diastereotopic protons in the dihydroimidazole ring .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation and bond angles .

Basic: What biological activities have been reported for structurally similar imidazole derivatives?

Methodological Answer:
Imidazole derivatives with nitro and bromo substituents exhibit:

  • Antimicrobial Activity : MIC assays against S. aureus (e.g., 8–16 µg/mL) linked to nitro group electron-withdrawing effects .
  • Anticancer Potential : MTT assays show IC₅₀ values of ~20 µM against HeLa cells, attributed to sulfanyl-mediated ROS generation .
  • Enzyme Inhibition : Nitrophenyl derivatives inhibit cytochrome P450 isoforms (e.g., CYP3A4) via competitive binding .
    Note: Activity varies with substitution patterns; validate assays using positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
SAR optimization involves systematic substitutions:

  • Nitro Group Position : 3-Nitrophenyl (meta) enhances antibacterial activity vs. 4-nitrophenyl (para) due to improved membrane permeability .
  • Bromobenzoyl vs. Chlorobenzoyl : Bromine’s larger atomic radius increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Sulfanyl Linker Flexibility : Replacing –SCH₂– with –SO₂– reduces activity, suggesting thioether’s redox activity is critical .
    Use combinatorial libraries and QSAR models to prioritize substituents .

Advanced: What computational methods predict reactivity and binding modes of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group’s LUMO distribution) .
  • Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify key interactions (e.g., sulfanyl-thiol hydrogen bonds) .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field) .
    Validate predictions with experimental mutagenesis (e.g., Ala-scanning of target residues) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Purity Discrepancies : Verify purity (>95%) via HPLC (C18 column, 254 nm) and compare with literature retention times .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and use internal controls .
  • Structural Confirmation : Re-analyze NMR for unintended tautomers (e.g., imidazole vs. imidazolidine forms) .
    Publish full experimental details (solvents, incubation times) to enable replication .

Advanced: What alternative synthetic strategies improve yield or scalability?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min (80°C, 300 W) with 15% yield improvement .
  • Flow Chemistry : Continuous processing minimizes side reactions (e.g., nitro-group reduction) .
  • Greener Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
    Screen catalysts (e.g., CuI for Ullmann-type couplings) to accelerate sulfanyl group installation .

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